N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-nitrobenzamide: is a chemical compound that belongs to the class of thiazole derivatives It is characterized by the presence of a thiazole ring, a fluorobenzyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-nitrobenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides and the thiazole intermediate.
Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the thiazole derivative with 2-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-nitrobenzamide can undergo reduction to form corresponding amines.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to convert the nitro group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Aminothiazole derivatives: Formed through reduction of the nitro group.
Substituted thiazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-nitrobenzamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of these targets. The nitro group can participate in redox reactions, while the thiazole ring and fluorobenzyl group contribute to binding affinity and specificity.
Comparison with Similar Compounds
N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-nitrobenzamide can be compared with other thiazole derivatives, such as:
N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-chlorobenzamide: Contains a chlorine atom instead of a nitro group.
N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-methylbenzamide: Features a methyl group instead of a nitro group.
The uniqueness of this compound lies in its combination of a nitro group, which imparts distinct chemical reactivity and potential biological activity, with the thiazole and fluorobenzyl moieties, which contribute to its binding properties and specificity.
Properties
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O3S/c18-12-7-5-11(6-8-12)9-13-10-19-17(25-13)20-16(22)14-3-1-2-4-15(14)21(23)24/h1-8,10H,9H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXSGJDBKKDIQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.